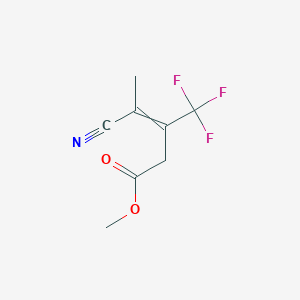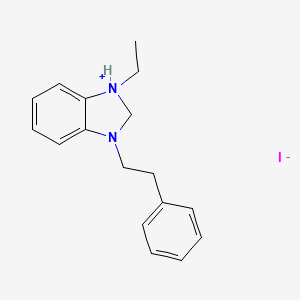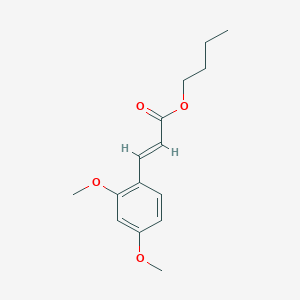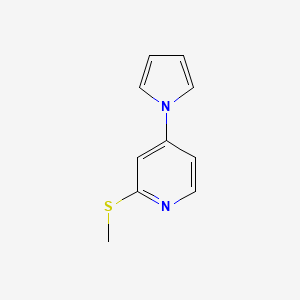
Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- is a heterocyclic aromatic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a pyrrol group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the methylthio and pyrrol substituents. Specific reagents and catalysts are used to facilitate these transformations, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrrol ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles and nucleophiles, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the pyrrol ring results in a saturated pyrrolidine derivative.
Aplicaciones Científicas De Investigación
Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 2-(methylthio)-4-(1H-pyrazol-1-yl)-
- Pyridine, 2-(methylthio)-4-(1H-imidazol-1-yl)-
- Pyridine, 2-(methylthio)-4-(1H-triazol-1-yl)-
Uniqueness
Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Propiedades
Número CAS |
805229-00-9 |
|---|---|
Fórmula molecular |
C10H10N2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C10H10N2S/c1-13-10-8-9(4-5-11-10)12-6-2-3-7-12/h2-8H,1H3 |
Clave InChI |
DJCVHQAXGWXAQB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=C1)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)



![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
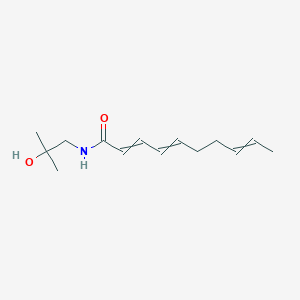
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)



![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
